molecular formula C13H19N3O B13722105 4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide

4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide

Cat. No.: B13722105
M. Wt: 233.31 g/mol
InChI Key: COFPORSWFRVSRO-DHDCSXOGSA-N
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Description

4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.30946 g/mol . This compound is known for its unique structural properties, which include an amino group and a hydrazide moiety connected through a trimethylpropylidene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide stands out due to its unique trimethylpropylidene linkage, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-amino-N-[(Z)-3,3-dimethylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C13H19N3O/c1-9(13(2,3)4)15-16-12(17)10-5-7-11(14)8-6-10/h5-8H,14H2,1-4H3,(H,16,17)/b15-9-

InChI Key

COFPORSWFRVSRO-DHDCSXOGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N)C(C)(C)C

Origin of Product

United States

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